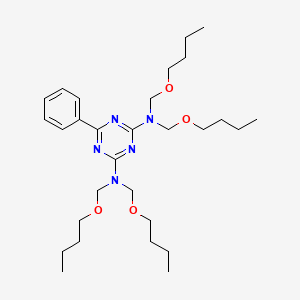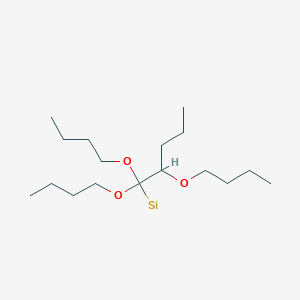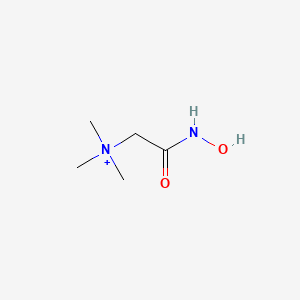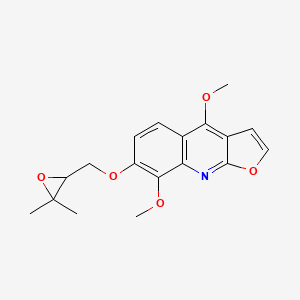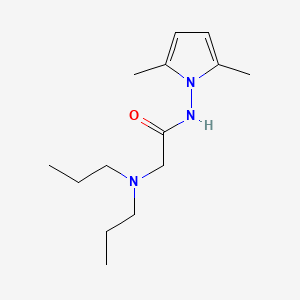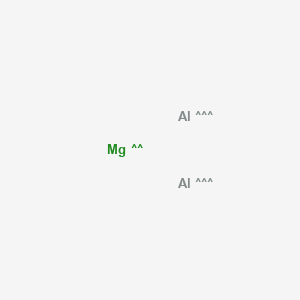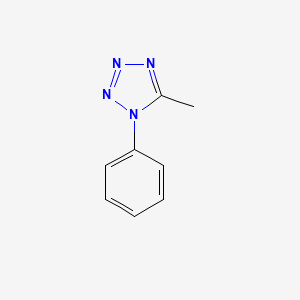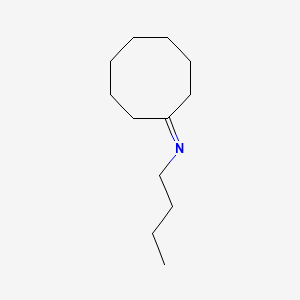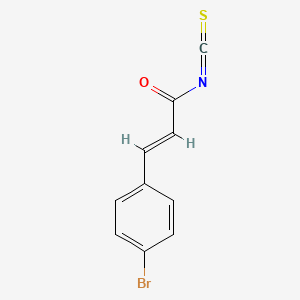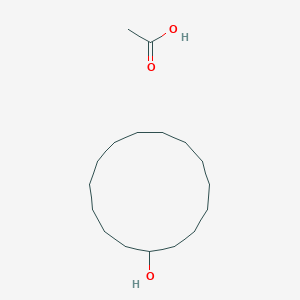
Acetic acid--cyclopentadecanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopentadecanol (1/1) typically involves the esterification of acetic acid with cyclopentadecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid–cyclopentadecanol (1/1) can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically done through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–cyclopentadecanol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in cyclopentadecanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentadecanone or cyclopentadecanoic acid.
Reduction: Cyclopentadecanol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid–cyclopentadecanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of acetic acid–cyclopentadecanol (1/1) involves its interaction with biological membranes and proteins. The ester bond can be hydrolyzed by esterases, releasing acetic acid and cyclopentadecanol. Acetic acid can act as a weak acid, altering the pH of the local environment, while cyclopentadecanol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadecanone: A ketone with a similar carbon structure.
Cyclopentadecanolide: A lactone derived from cyclopentadecanol.
Cyclopentadecanoic acid: A carboxylic acid derived from the oxidation of cyclopentadecanol.
Uniqueness
Acetic acid–cyclopentadecanol (1/1) is unique due to its combination of a simple carboxylic acid and a long-chain alcohol. This combination imparts unique chemical properties, such as amphiphilicity, which can be exploited in various applications, including drug delivery and the production of specialty chemicals.
Propiedades
Número CAS |
22591-33-9 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
acetic acid;cyclopentadecanol |
InChI |
InChI=1S/C15H30O.C2H4O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15;1-2(3)4/h15-16H,1-14H2;1H3,(H,3,4) |
Clave InChI |
HOZOKKOUGIDTHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCCCCCCC(CCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



